Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core substituted with an amino group at position 3, a phenyl group at position 6, and a carboxamido linkage to a 4,5-dimethylthiophene-3-carboxylate moiety.
Properties
IUPAC Name |
ethyl 2-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-4-29-23(28)17-12(2)13(3)30-22(17)26-20(27)19-18(24)15-10-11-16(25-21(15)31-19)14-8-6-5-7-9-14/h5-11H,4,24H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDNYOAURACVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activities, synthesis, and potential applications based on diverse research findings.
Structural Overview
The compound features a thieno[2,3-b]pyridine moiety linked to a dimethylthiophene structure through an ethyl ester and an amide functional group. This unique combination of heterocyclic rings suggests various pharmacological activities, particularly in the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of this compound can be approached through several methods involving multi-step reactions that typically include:
- Formation of the thieno[2,3-b]pyridine core .
- Introduction of the amino group at the C-3 position.
- Attachment of the ethyl ester and dimethylthiophene moiety.
These steps are crucial for obtaining a compound with the desired biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance:
- IC50 Values : Studies have shown that derivatives of thieno[2,3-b]pyridine can have IC50 values ranging from 0.78 to 18 nM against various cancer cell lines, including leukemia and breast cancer cells .
- Selectivity : Compounds like 3c demonstrated selective cytotoxicity towards cancer cells while showing relatively low toxicity towards normal human cells (IC50 > 20 μM) .
Inhibition of Kinase Activity
The compound has been identified as a potential inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in regulating inflammatory responses and cell survival pathways. This suggests its utility in treating conditions associated with IKK-mediated diseases such as autoimmune disorders and certain cancers .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals varying biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Benzo thiophene only | Moderate anticancer |
| Thieno[2,3-d]pyrimidine derivatives | Contains pyrimidine ring | Anticancer and antimicrobial |
| Thiazolopyrimidine derivatives | Contains thiazole ring | Anticancer |
The unique structural features of this compound may enhance its biological activity compared to these similar compounds .
Case Studies and Research Findings
- Antiproliferative Activity : In a study examining various thieno[2,3-b]pyridine derivatives, compounds with specific substitutions at the C-5 position showed enhanced antiproliferative activity against human cancer cell lines compared to their unsubstituted counterparts .
- Molecular Docking Studies : Molecular docking studies have indicated that the binding interactions of thieno[2,3-b]pyridine derivatives with target proteins are influenced by substituents on the phenyl ring, enhancing their potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily noted for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets involved in various diseases.
1.1 Anti-inflammatory and Anticancer Properties
Research indicates that compounds similar to ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate exhibit anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex. This inhibition can potentially treat autoimmune and inflammatory diseases, as well as certain types of cancer .
1.2 Biological Activity Studies
In vitro studies have demonstrated that derivatives of thienopyridine compounds show significant biological activity, including antimicrobial and anticancer properties. For instance, the thienopyridine structure has been linked to the inhibition of cell proliferation in cancer cell lines .
Synthesis and Derivative Formation
The synthesis of this compound involves multi-step reactions that can yield various derivatives with enhanced biological activities.
2.1 Synthetic Pathways
Several synthetic routes have been developed to create this compound and its analogs. For example, reactions involving thiophenes and pyridines have been optimized to enhance yield and purity .
Table 1: Synthetic Methods for Thienopyridine Derivatives
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets.
3.1 Binding Affinity
Docking studies suggest that this compound can effectively bind to enzymes involved in inflammatory pathways, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Studies and Clinical Implications
Several studies have explored the clinical implications of compounds related to this compound.
4.1 Case Study: IKK Inhibition in Cancer Therapy
A study demonstrated that thienopyridine derivatives could inhibit the IKK complex in cancer cells, leading to reduced tumor growth in animal models. This finding supports further investigation into the use of these compounds in cancer therapy .
4.2 Clinical Trials
Ongoing clinical trials are assessing the efficacy of similar compounds in treating chronic inflammatory diseases and specific cancers. These trials aim to establish dosage parameters and long-term effects on patient health outcomes.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through sequential coupling and cyclization reactions. Key intermediates include:
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Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (precursor for the thiophene ester moiety) .
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3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid (generated via cyclocondensation of β-ketonitriles or thiourea derivatives) .
Reaction Steps :
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Amide Bond Formation : The carboxylic acid intermediate reacts with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the carboxamide linkage .
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Cyclization : Thieno[2,3-b]pyridine formation typically involves thermal or base-catalyzed cyclization of 2-aminothiophene derivatives with aryl acetonitriles or isocyanates .
Nucleophilic Substitution at the Ester Group
The ethyl ester moiety undergoes hydrolysis or transesterification under acidic/basic conditions:
Cyclocondensation with Electrophiles
The amino group participates in cyclization reactions to form fused heterocycles:
Acylation and Alkylation
The primary amine reacts with acylating/alkylating agents:
Biological Relevance
Derivatives of this compound exhibit:
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Antiproliferative activity against mammalian cancer cell lines (IC₅₀ = 2.1–8.7 μM) .
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Enzyme inhibition (e.g., kinase and cyclooxygenase targets) due to the thienopyridine scaffold’s electron-rich π-system .
Stability and Reactivity Insights
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Crystallography : The thiophene ester adopts a planar conformation, stabilized by intramolecular N–H⋯O hydrogen bonds .
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Thermal Stability : Decomposes above 250°C, with no observable melting point due to polymeric degradation .
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reagents | Outcome |
|---|---|---|---|
| Ethyl ester | Hydrolysis | NaOH/H₂O, HCl/EtOH | Carboxylic acid |
| Primary amine | Acylation | Ac₂O, RCOCl | Amides |
| Thiophene ring | Electrophilic substitution | HNO₃/AcOH, Br₂/CHCl₃ | Halogenated/nitro derivatives |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s unique attributes include:
- Thieno[2,3-b]pyridine core: A fused bicyclic system with sulfur and nitrogen atoms.
- Substituents: 3-Amino, 6-phenyl, and 4,5-dimethyl groups enhance steric and electronic properties.
- Carboxamido linkage: Connects the thienopyridine to a substituted thiophene ester.
Comparisons with analogs highlight variations in ring systems, substituents, and functional groups (Table 1).
Table 1: Structural Comparison of Thienopyridine Derivatives
Physicochemical Properties
- Molecular Weight: The target compound (~478.6 g/mol) is significantly larger than analogs like ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate (312.4 g/mol), likely affecting solubility and bioavailability .
- Ring Saturation: Partially hydrogenated analogs (e.g., tetrahydrothieno[2,3-c]pyridines) exhibit reduced aromaticity, altering electronic properties and conformational flexibility .
Research Implications and Gaps
- Structure-Activity Relationships (SAR) : Systematic comparisons of substituent effects (e.g., phenyl vs. methylphenyl groups) could guide optimization for specific applications.
- Toxicity Profiling: Further studies are needed to assess the safety profile of the target compound, particularly given the presence of amino and aryl groups.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the key synthetic routes for synthesizing this compound, and how can reaction yields be optimized? The compound can be synthesized via Knoevenagel condensation, where ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate reacts with substituted benzaldehydes in toluene under reflux with catalytic piperidine/acetic acid. Key steps include:
- Reagent Ratios: A 10:11 molar ratio of thiophene precursor to aldehyde ensures complete reaction .
- Purification: Recrystallization with alcohol yields pure products (72–94% yields) .
- Monitoring: Thin-layer chromatography (TLC) is critical for tracking reaction completion .
Advanced Question: Q. How can computational methods like quantum chemical calculations improve synthesis efficiency? Integrating reaction path search algorithms (e.g., ICReDD’s approach) with experimental validation reduces trial-and-error cycles. For example:
- Quantum Calculations: Predict optimal reaction pathways and transition states.
- Data Feedback: Experimental results (e.g., yields, byproducts) refine computational models to narrow down conditions .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are essential for validating the compound’s structure?
- IR Spectroscopy: Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- 1H NMR: Identifies substituent patterns (e.g., methyl protons at δ 2.1–2.5 ppm) .
- Mass Spectrometry: Verifies molecular weight (e.g., [M+H]+ peaks) .
Advanced Question: Q. How can crystallographic data resolve ambiguities in structural assignments? Single-crystal X-ray diffraction (as used for analogous thienopyridines) provides unambiguous bond lengths, angles, and spatial arrangements. For example:
- Packing Analysis: Reveals intermolecular interactions (e.g., hydrogen bonds) influencing stability .
Biological Activity Evaluation
Basic Question: Q. What in vitro assays are suitable for assessing antioxidant and anti-inflammatory activities?
- Antioxidant: DPPH radical scavenging and superoxide dismutase (SOD) assays measure free radical inhibition .
- Anti-inflammatory: Carrageenan-induced paw edema models in rodents evaluate acute inflammation reduction .
Advanced Question: Q. How can contradictory bioactivity data between studies be reconciled?
- Dose-Response Analysis: Ensure activity is concentration-dependent and not an artifact.
- Structural Comparisons: Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to enhance activity .
Data Contradiction Analysis
Advanced Question: Q. How should researchers address discrepancies in reported biological activities or spectroscopic data?
- Variable Control: Re-examine reaction conditions (e.g., solvent purity, temperature gradients) that may alter product stereochemistry .
- Meta-Analysis: Cross-reference data from multiple studies (e.g., IR/NMR shifts in similar thiophene derivatives) to identify systematic errors .
Safety and Handling
Basic Question: Q. What safety protocols are recommended for handling this compound?
- PPE: Use gloves, goggles, and lab coats.
- First Aid: Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced Question: Q. How can reactive intermediates (e.g., acrylamido derivatives) be stabilized during synthesis?
- Low-Temperature Quenching: Halt side reactions by rapid cooling post-reflux.
- Inert Atmosphere: Use nitrogen to prevent oxidation of sensitive intermediates .
Computational Integration
Advanced Question: Q. How can machine learning (ML) predict structure-activity relationships (SAR) for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
